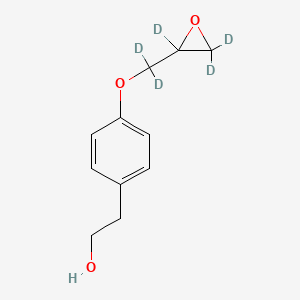

4-(2-Oxiranylmethoxy-d5)benzeneethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxiranylmethoxy-d5)benzeneethanol typically involves the reaction of deuterated epoxides with benzeneethanol derivatives. The reaction conditions often require the use of solvents such as acetone and chloroform, and the process is carried out at low temperatures, typically around -20°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories that focus on the synthesis of stable isotopes and deuterated compounds .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Oxiranylmethoxy-d5)benzeneethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The epoxide ring can be opened under acidic or basic conditions to form different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the opening of the epoxide ring.

Major Products Formed

Aplicaciones Científicas De Investigación

4-(2-Oxiranylmethoxy-d5)benzeneethanol is utilized in several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound’s deuterated nature allows it to be used in tracing studies, where it can be tracked through various biochemical pathways to understand its effects and interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Oxiranylmethoxy)benzeneethanol: The non-deuterated version of the compound.

4-(Oxiranylmethoxy)benzeneethanol: Another similar compound with slight structural variations.

Uniqueness

4-(2-Oxiranylmethoxy-d5)benzeneethanol is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications.

Actividad Biológica

4-(2-Oxiranylmethoxy-d5)benzeneethanol, a deuterated compound, is noted for its potential applications in biochemical research, particularly in studies involving enzyme inhibition and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H9D5O3

- Molecular Weight : 199.26 g/mol

- CAS Number : 1189916-93-5

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The oxirane (epoxide) group is known to participate in nucleophilic attack by cellular nucleophiles, leading to potential enzyme inhibition and modulation of biochemical pathways.

Enzyme Inhibition

The compound's structure suggests it may inhibit enzymes through:

- Covalent Binding : The epoxide can react with nucleophilic sites on enzyme active sites.

- Allosteric Modulation : It may bind to sites other than the active site, altering enzyme activity.

Biological Activity Studies

Research into the biological activity of this compound has yielded significant findings.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that compounds with similar oxirane structures showed significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

- Another study indicated that derivatives of benzeneethanol can modulate tyrosinase activity, suggesting potential applications in skin-related therapies .

- Toxicological Assessments :

-

Pharmacological Applications :

- The compound has been investigated for its potential use in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its ability to inhibit specific enzymes makes it a candidate for further pharmacological exploration .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2/i7D2,8D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTFFRCLROZLAD-HJCBPHCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.